4-tert-Butyl-o-xylene

Übersicht

Beschreibung

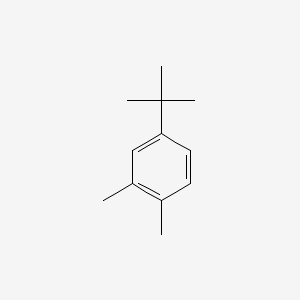

4-tert-Butyl-o-xylene, also known as 1,2-dimethyl-4-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It is a derivative of xylene, where a tert-butyl group is substituted at the para position relative to one of the methyl groups on the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in non-polar solvents such as ether, benzene, and dichloromethane .

Wirkmechanismus

Target of Action

4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-Butylbenzene, DMTBB) is a dimethylalkylbenzene

Mode of Action

It has been synthesized by reacting o-xylene with tert-butyl alcohol over a zeolite-based catalytic system . This suggests that it may interact with its targets through similar chemical reactions, potentially involving electrophilic substitution or addition.

Result of Action

It has been used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene . It may also be used as a solvent in the synthesis of 2,7-di-tert-butylcarbazole, via ring closure of 4,4′-di-tert-butyl-2,2′-diaminobiphenyl in the presence of Nafion-H .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-tert-Butyl-o-xylene can be synthesized by reacting o-xylene with tert-butyl alcohol in the presence of a zeolite-based catalytic system . The reaction typically involves heating the mixture to facilitate the alkylation process, where the tert-butyl group is introduced to the o-xylene molecule.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of zeolite catalysts is common due to their efficiency in promoting the alkylation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-o-xylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: this compound can be oxidized to form 4-tert-butyl-o-toluic acid.

Reduction: Reduction can yield this compound derivatives with fewer double bonds.

Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-o-xylene is utilized in various scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dimethylbenzene (o-Xylene): Lacks the tert-butyl group, resulting in different reactivity and physical properties.

1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups at the para position, leading to different chemical behavior.

1,3-Dimethylbenzene (m-Xylene): Methyl groups at the meta position, affecting its reactivity compared to 4-tert-Butyl-o-xylene.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it valuable in applications where steric hindrance is beneficial, such as in the synthesis of specific organic compounds and materials .

Biologische Aktivität

4-tert-Butyl-o-xylene, also known as 4-tert-butyl-1,2-dimethylbenzene, is a chemical compound belonging to the xylene family. Its molecular formula is with a molecular weight of approximately 162.27 g/mol. This compound is primarily used in industrial applications, including as a solvent and in the synthesis of various chemicals. Understanding its biological activity is crucial for assessing its potential health effects and environmental impact.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Melting Point | -25.43 °C (estimate) |

| Boiling Point | 200-210 °C |

| Density | 0.871 g/mL at 25 °C |

| Flash Point | 180 °F |

Toxicological Profile

Research indicates that exposure to xylene and its isomers, including this compound, can lead to various biological effects. The following sections summarize key findings related to its toxicity and biological activity.

Acute Toxicity

Acute exposure to high concentrations of xylene can cause respiratory distress, central nervous system effects, and irritation of mucous membranes. In animal studies, exposure to concentrations as high as 9,900 ppm resulted in significant pulmonary damage, including atelectasis and edema .

Chronic Toxicity

Chronic exposure has been linked to hematological changes and potential carcinogenic effects. For instance, studies have shown that long-term exposure can lead to alterations in blood parameters such as decreased erythrocyte counts and increased leukocyte counts . Additionally, there are indications that prolonged exposure may contribute to liver damage and reproductive toxicity .

The biological activity of this compound is mediated through several biochemical pathways:

- Oxidative Stress : Exposure to xylene has been shown to increase lipid peroxidation markers in tissues, indicating oxidative stress. This was particularly noted in ovarian tissues of mice exposed to high doses of xylene .

- Inflammatory Response : Xylene exposure can trigger an inflammatory response characterized by elevated leukocyte counts and other markers of inflammation .

- Neurotoxicity : The compound may affect neurotransmitter systems, leading to symptoms such as dizziness and headaches upon inhalation .

Case Studies

Several studies provide insight into the biological effects of this compound:

- Respiratory Effects : A study reported significant respiratory distress in rats exposed to high concentrations of o-xylene for extended periods. Changes included decreased respiratory rates and lung edema .

- Hematological Changes : In a chronic exposure study involving rats subjected to intermittent doses of o-xylene, researchers observed an increase in leukocyte counts by approximately 35% alongside a significant decrease in erythrocyte counts .

- Reproductive Toxicity : Limited evidence suggests that xylene exposure may pose reproductive risks, although specific studies on this compound are scarce. General findings on xylene indicate potential harm to reproductive health based on animal models .

Environmental Impact

The environmental persistence and potential bioaccumulation of xylene compounds raise concerns regarding their ecological impact. Studies have shown that xylene can volatilize into the atmosphere or leach into water sources, posing risks to aquatic life and potentially entering the food chain .

Eigenschaften

IUPAC Name |

4-tert-butyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPPSTNABSMSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064659 | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-06-0 | |

| Record name | 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major products formed during the nitration of 4-tert-Butyl-o-xylene in acetic anhydride?

A1: The nitration of this compound (also known as 4-tert-butyl-1,2-dimethylbenzene) in acetic anhydride yields a variety of products, with the major ones being:

- trans-1-tert-butyl-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate []

- 2-tert-butyl-4,5-dimethylphenyl acetate []

Q2: How does the reaction environment influence the product distribution during the rearomatization of nitration adducts of this compound?

A2: Research indicates that the solvent's basicity plays a crucial role in determining the dominant products formed during the rearomatization of the nitration adducts of this compound. []

- More basic solvents: Promote the deprotonation of a cationic intermediate to a triene, favoring the formation of 5-tert-butyl-2-methylbenzaldehyde. []

- Less basic or more acidic conditions: Lead to the preferential formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene through a pathway involving the cation generated by acid-catalyzed acetate loss. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.